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Boc-Ser(Fmoc-Lys(Boc))-OH

Cat. No.: B12278321
M. Wt: 655.7 g/mol
InChI Key: JIFZBQLSRQAYDL-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ser(Fmoc-Lys(Boc))-OH is a chemically modified dipeptide consisting of serine and lysine (B10760008). Its utility in peptide synthesis is derived from the strategic placement of three distinct protecting groups: two tert-butyloxycarbonyl (Boc) groups and one fluorenylmethyloxycarbonyl (Fmoc) group. This arrangement allows for its seamless integration into modern solid-phase peptide synthesis (SPPS) protocols. The molecule's design as an O-acyl isopeptide, where the lysine residue is attached to the serine's side-chain hydroxyl group via an ester bond, is key to its function.

Modern peptide synthesis, particularly for long or complex sequences, often grapples with the issue of peptide chain aggregation on the solid support. This aggregation can hinder reagent access, leading to incomplete reactions and the formation of deletion or truncated sequences, which are difficult to separate from the desired product. The use of pre-formed dipeptide building blocks is a well-established strategy to mitigate these issues.

This compound fits into a class of "difficult sequence" reagents. By incorporating this dipeptide, the growing peptide chain is temporarily given a "kink" or disruption in its backbone structure due to the ester linkage. This structural perturbation interferes with the inter-chain hydrogen bonding that leads to the formation of secondary structures like beta-sheets, a primary cause of aggregation. ethz.chresearchgate.net After the synthesis is complete, the ester linkage can be readily converted to a native amide bond through an O-to-N acyl migration, yielding the final target peptide. rsc.org

The success of multi-step chemical syntheses, such as peptide synthesis, relies heavily on the concept of orthogonal protecting groups. This principle dictates the use of multiple protecting groups that can be selectively removed under different chemical conditions without affecting the others. researchgate.net This allows for precise control over which part of the molecule reacts at each step.

This compound is a prime example of this principle in action. The three protecting groups employed have distinct lability profiles:

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino group of the lysine residue. It is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). google.com This deprotection unmasks the amine for subsequent coupling of the next amino acid in the sequence.

Boc (tert-butyloxycarbonyl): Two Boc groups are present in this molecule. One protects the α-amino group of the serine, and the other protects the ε-amino group of the lysine side chain. The Boc group is acid-labile and is stable to the basic conditions used for Fmoc removal. It is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). google.com

Orthogonality in Action: During peptide synthesis, the Fmoc group on the lysine is selectively removed to allow for chain elongation. The Boc groups on the serine and the lysine side chain, as well as the ester linkage, remain intact. This ensures that the desired peptide sequence is assembled correctly.

Protecting GroupChemical NameLabilityTypical Reagent for Removal
Fmoc 9-fluorenylmethyloxycarbonylBase-labile20% Piperidine in DMF
Boc tert-butyloxycarbonylAcid-labileTrifluoroacetic Acid (TFA)

The incorporation of O-acylated dipeptides, also known as depsipeptides, is a powerful strategy to disrupt on-resin aggregation. merckmillipore.com The ester bond in the peptide backbone introduces a significant conformational change, which effectively breaks up the secondary structures that lead to aggregation. merckmillipore.com This leads to several benefits:

Improved Coupling Efficiencies: By preventing aggregation, the reactive sites on the growing peptide chain remain accessible to the incoming activated amino acids, resulting in higher coupling yields.

Reduced Formation of Deletion Sequences: Incomplete coupling reactions are a major source of impurities. By ensuring more complete reactions, the formation of undesirable truncated peptides is minimized.

Enhanced Solubility of the Protected Peptide: The depsipeptide form is often more soluble than its native amide counterpart, which can facilitate purification after cleavage from the resin. researchgate.net

Facilitation of the Synthesis of "Difficult" Sequences: Peptides rich in hydrophobic residues or those with a high propensity to form β-sheets are notoriously difficult to synthesize. The use of O-acylated dipeptides has been shown to be particularly effective in these cases. rsc.org

Research on various O-acyl isodipeptides has demonstrated their effectiveness. For instance, the synthesis of an 8-residue peptide, 8QSer, showed a significant improvement in HPLC yield (73%) when a Boc-Thr(Fmoc-Val)-OH isodipeptide was used, compared to the unsuccessful synthesis via standard methods. rsc.org While specific yield improvement data for this compound is not extensively published, the general success of the O-acyl isodipeptide strategy strongly suggests its utility. merckmillipore.comresearchgate.net The commercial availability of a wide range of these dipeptides, including the title compound, underscores their value to the peptide synthesis community. peptide.com

Challenge in Peptide SynthesisHow O-Acylated Dipeptides Address the Challenge
On-resin Aggregation The ester linkage disrupts the peptide backbone's secondary structure, preventing the formation of aggregates. merckmillipore.com
Low Coupling Yields By maintaining the solubility and accessibility of the growing peptide chain, coupling reactions proceed more efficiently.
Formation of Impurities Improved coupling efficiency leads to a cleaner crude product with fewer deletion and truncated sequences. researchgate.net
Poor Solubility of the Final Peptide The depsipeptide intermediate is often more soluble, aiding in purification. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H45N3O10 B12278321 Boc-Ser(Fmoc-Lys(Boc))-OH

Properties

Molecular Formula

C34H45N3O10

Molecular Weight

655.7 g/mol

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C34H45N3O10/c1-33(2,3)46-30(41)35-18-12-11-17-26(29(40)44-20-27(28(38)39)37-32(43)47-34(4,5)6)36-31(42)45-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-27H,11-12,17-20H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,39)/t26-,27-/m0/s1

InChI Key

JIFZBQLSRQAYDL-SVBPBHIXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Strategic Applications of Boc Ser Fmoc Lys Boc Oh in Complex Peptide Assembly

Enhancement of Synthetic Efficiency through Aggregation Disruption in SPPS

In Solid-Phase Peptide Synthesis (SPPS), the repeated aggregation of peptide chains attached to the solid support can severely hinder coupling efficiencies. This is particularly prevalent in sequences prone to forming stable β-sheet secondary structures, which renders the N-terminal amine inaccessible to incoming activated amino acids.

Following the successful assembly and cleavage of the peptide from the resin, the depsipeptide can be purified under standard acidic HPLC conditions where the ester bond remains stable. The native peptide bond is then seamlessly restored through a spontaneous and rapid O-to-N intramolecular acyl migration reaction upon adjusting the pH to neutral or slightly basic conditions (pH ≈ 7.4). This "traceless" approach allows for the efficient synthesis of otherwise intractable peptide sequences.

Parameter Standard SPPS of a Difficult Sequence SPPS using Boc-Ser(Fmoc-Lys(Boc))-OH
Aggregation High, leading to failed couplingsSignificantly reduced due to backbone disruption
Coupling Efficiency Decreases significantly as chain elongatesMaintained at a high level throughout synthesis
Crude Purity Low, with multiple deletion sequencesHigh, with the main product being the isopeptide
Final Yield Often very low (<5%) or synthesis failsHigh (>50%) after O-to-N acyl shift

Utility in Convergent and Segment Condensation Approaches

Convergent synthesis, where smaller, protected peptide fragments are synthesized independently and then joined together, is a powerful strategy for producing large peptides and small proteins. A major challenge in this approach is the risk of epimerization at the C-terminal residue of the N-terminal fragment during the activation step required for segment coupling.

The use of this compound offers a robust solution to this problem. A peptide fragment can be synthesized to terminate with an O-acyl isopeptide unit. Peptide fragments containing a C-terminal isoacyl dipeptide can be coupled to other peptide segments with minimal racemization of the C-terminal amino acid. This strategy allows for the efficient and diastereomerically pure assembly of large peptides from smaller, more manageable fragments. The improved solubility of the isopeptide-containing fragments further facilitates the coupling reaction in solution. Once the full-length peptide is assembled, the ester linkages are converted to native amide bonds as previously described.

Step Action Rationale
1. Fragment Synthesis Synthesize two or more peptide fragments. Fragment A is synthesized to have a C-terminal Ser linked as an isopeptide.Smaller fragments are easier to synthesize and purify than a single long peptide.
2. Fragment Activation Activate the C-terminal carboxyl group of the isopeptide fragment.The isopeptide structure is resistant to racemization during activation.
3. Segment Condensation Couple the activated Fragment A with the N-terminus of Fragment B in solution.The enhanced solubility of the isopeptide fragment improves coupling efficiency.
4. Final Deprotection Remove all remaining side-chain protecting groups.Prepares the peptide for the final conversion step.
5. O-to-N Acyl Migration Adjust pH to ~7.4.The temporary ester bond rearranges to the native amide bond, yielding the final target peptide.

Synthesis of Depsipeptides and Other Backbone-Modified Peptide Constructs

Depsipeptides are peptide analogues in which one or more amide bonds are replaced by ester bonds. These backbone-modified structures are of significant interest in medicinal chemistry as they can exhibit enhanced cell permeability, improved metabolic stability, and unique conformational properties compared to their all-amide counterparts.

This compound serves as a direct and efficient building block for the site-specific incorporation of a depsipeptide linkage into a peptide sequence. By incorporating this dipeptide and omitting the final pH-mediated O-to-N acyl shift step, the ester bond remains as a stable modification in the final molecule. The stability of the ester linkage under the acidic conditions typically used for peptide cleavage and purification ensures that the depsipeptide can be isolated with high fidelity. This provides a straightforward method for creating novel peptide-based therapeutics and biochemical probes with tailored properties.

Property Native Peptide (Amide Bond) Depsipeptide Analogue (Ester Bond)
Backbone Structure -CO-NH--CO-O-
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond acceptor only
Conformation Constrained by amide planarityIncreased flexibility around the ester bond
Proteolytic Stability Susceptible to protease cleavageGenerally resistant to protease cleavage
Synthesis Method Standard SPPSSPPS using this compound without the final acyl shift step

Facilitation of Cyclic and Branched Peptide Architectures

The creation of peptides with non-linear topologies, such as branched or cyclic structures, is a widely used strategy to enhance biological activity and stability. The unique protecting group scheme of this compound makes it an ideal tool for constructing these complex architectures.

The lysine (B10760008) residue within the dipeptide possesses two distinct N-terminal protecting groups: a base-labile Fmoc group on its α-amino group and an acid-labile Boc group on its ε-amino (side-chain) group. This orthogonal protection scheme allows for selective deprotection and functionalization.

After incorporating the dipeptide into a growing peptide chain via its serine terminus, the main chain can be extended from the lysine's α-amino group following Fmoc removal. Subsequently, the Boc group on the lysine side-chain can be selectively removed on-resin using mild acid, leaving all other protecting groups intact. The newly liberated side-chain amine serves as a versatile branching point for:

Synthesis of a second peptide chain , creating a branched peptide.

Intramolecular cyclization with the N-terminus of the peptide (head-to-side-chain cyclization).

Attachment of reporter molecules , such as fluorophores or biotin (B1667282).

This strategic use of orthogonal protecting groups provides precise control over the synthesis of complex, multi-functional peptide constructs.

Step Action Protecting Group Manipulated Outcome
1. Incorporation Couple this compound to the resin-bound peptide.N/ADipeptide is added to the chain.
2. Main Chain Elongation Treat with piperidine (B6355638) to remove Fmoc group and continue SPPS.FmocLinear peptide chain is extended from the Lys α-amino group.
3. Branch Point Deprotection Treat with mild acid (e.g., dilute TFA) on-resin.Boc (on Lys side-chain)A free amine is exposed on the Lys side-chain.
4. Branching/Cyclization Couple a new amino acid/peptide or the N-terminus to the side-chain amine.N/AA branched or cyclic peptide architecture is formed.

Table of Mentioned Compounds

Abbreviation / Trivial Name Full Chemical Name
Boc tert-Butoxycarbonyl
This compound N-α-(tert-Butoxycarbonyl)-O-[N-α-(9-fluorenylmethyloxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-lysyl]-L-serine
Fmoc 9-Fluorenylmethyloxycarbonyl
SPPS Solid-Phase Peptide Synthesis
HPLC High-Performance Liquid Chromatography
TFA Trifluoroacetic Acid

Orthogonal Deprotection and Selective Functionalization Pathways of Boc Ser Fmoc Lys Boc Oh

On-Resin Site-Specific Modification Strategies Leveraging Orthogonal Protection

The true synthetic power of Boc-Ser(Fmoc-Lys(Boc))-OH is realized in on-resin, site-specific modifications. After the initial coupling of the serine's carboxylic acid to a solid support, the molecule presents two orthogonally protected amino groups. The selective removal of the Fmoc group from the lysine's α-amine exposes a single nucleophilic site for further chemistry while the rest of the molecule remains inert. iris-biotech.de

This strategy is particularly valuable for the synthesis of branched peptides. Once the Fmoc group is cleaved, a new peptide sequence can be assembled on the newly liberated α-amino group of the lysine (B10760008) residue. This allows for the creation of peptides with two distinct chains originating from the serine core.

Furthermore, this selective deprotection allows for the site-specific attachment of various moieties to the lysine α-amine. These can include fluorescent labels, biotin (B1667282) tags, or other reporter groups, enabling the synthesis of sophisticated peptide probes for biochemical and cellular assays. The Boc group on the lysine's ε-amino side chain ensures that these modifications occur exclusively at the intended α-amino position.

Table 2: Research Findings on On-Resin Modification Pathways This table summarizes common on-resin modifications possible after selective Fmoc deprotection of the resin-bound this compound.

Modification TypeProcedurePurpose
Peptide Branching After Fmoc removal with piperidine (B6355638)/DMF, initiate standard SPPS cycles (coupling of subsequent Fmoc-protected amino acids) at the Lys α-amine.Synthesis of branched peptides, multimeric antigen peptides (MAPs), or dendrimeric structures.
Bioconjugation After Fmoc removal, react the exposed Lys α-amine with an activated labeling reagent (e.g., NHS-ester of a fluorophore, biotin).Creation of tagged peptides for detection, imaging, or affinity purification.
PEGylation After Fmoc removal, couple an activated polyethylene (B3416737) glycol (PEG) derivative to the Lys α-amine.To improve the pharmacokinetic properties (e.g., solubility, in vivo half-life) of therapeutic peptides.

Compatibility with Diverse Cleavage Reagents and Post-Synthetic Manipulations

The final stage of SPPS involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all remaining side-chain protecting groups. Peptides constructed using this compound are fully compatible with standard cleavage protocols, which are predominantly acidolytic. sigmaaldrich.com

The cleavage is typically performed with a high concentration of TFA. thermofisher.com This strong acid treatment efficiently removes both the N-terminal Boc group on the serine and the Boc group on the lysine side chain. To prevent side reactions caused by reactive cationic species generated during deprotection (e.g., from the tert-butyl cation), a "cleavage cocktail" containing various scavengers is used. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), which effectively trap these reactive intermediates and protect sensitive amino acid residues within the peptide sequence. sigmaaldrich.comthermofisher.com

The choice of scavengers depends on the peptide's composition. For instance, if the peptide contains tryptophan, scavengers like TIS are crucial to prevent alkylation of the indole (B1671886) side chain. The stability of the ester linkage between serine and lysine in the original building block is generally robust and remains intact throughout the synthesis and final cleavage steps. Once cleaved and deprotected, the resulting branched peptide can be purified and subjected to further post-synthetic manipulations in solution if desired, such as the formation of disulfide bonds if cysteine residues are present in the peptide chains.

Table 3: Common Cleavage Cocktails Compatible with Peptides Containing the Ser-Lys Moiety This table details standard cleavage reagent compositions used for the final deprotection and resin cleavage.

Reagent CocktailComposition (v/v)Scavenger Function
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OTIS: Reduces trityl cations and other carbocations. H₂O: Scavenges tert-butyl cations.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA "universal" cocktail with multiple scavengers for complex peptides. Phenol & Thioanisole: Protect Tyr and Trp. EDT: Scavenges t-butyl cations and aids in Trt group removal.
TFA/DCM 50% TFA / 50% DCMUsed for removal of acid-labile groups while the peptide remains on a hyper-acid sensitive resin.

Role of Boc Ser Fmoc Lys Boc Oh in Chemical Biology and Protein Engineering Research

Construction of Chemically Modified Peptides and Proteins for Structure-Function Relationship Studies

A primary application of Boc-Ser(Fmoc-Lys(Boc))-OH lies in its use as an isoacyl dipeptide building block in Solid-Phase Peptide Synthesis (SPPS). Isoacyl dipeptides are instrumental in overcoming the synthetic challenges posed by "difficult" peptide sequences, which are often prone to aggregation and incomplete coupling reactions.

The core principle of using this compound is the introduction of a temporary ester bond in place of a standard amide bond within the peptide backbone. This is achieved by acylating the side-chain hydroxyl group of a Boc-protected serine with the carboxyl group of an Fmoc-protected amino acid—in this case, Fmoc-Lys(Boc)-OH. The resulting depsipeptide, a peptide containing an ester linkage, exhibits altered conformational properties. peptide.comiris-biotech.de This structural disruption effectively breaks the inter-chain hydrogen bonding that leads to on-resin aggregation during SPPS, thereby improving the solubility of the growing peptide and enhancing coupling efficiencies. peptide.comiris-biotech.de

Once the full-length depsipeptide is synthesized and cleaved from the solid support, it can be purified under acidic conditions where the ester bond remains stable. peptide.com A key feature of this methodology is the facile and quantitative conversion of the depsipeptide back to the native peptide. This is accomplished through a spontaneous and rapid O-to-N acyl shift reaction that occurs at a pH of 7.4 or higher. peptide.com This process reforms the natural amide bond between the serine and lysine (B10760008) residues, yielding the target peptide with high purity.

This strategy has been successfully employed in the synthesis of notoriously difficult peptides, such as β-amyloid (1-42), where the incorporation of an isoacyl dipeptide significantly improved synthesis outcomes. merckmillipore.com By inserting this compound at a strategic position, particularly before a hydrophobic or aggregation-prone sequence, researchers can effectively synthesize peptides that would otherwise be inaccessible. This enables detailed structure-function studies on a wider range of proteins and peptides, as the availability of pure synthetic material is often the rate-limiting step.

Table 1: Properties of this compound

Property Value
Molecular Formula C34H45N3O10
Molecular Weight 655.7 g/mol
Appearance White to off-white solid
N-terminal Protection Boc (tert-Butoxycarbonyl)
Lysine α-Amino Protection Fmoc (9-Fluorenylmethyloxycarbonyl)

| Lysine ε-Amino Protection | Boc (tert-Butoxycarbonyl) |

This data is compiled from chemical supplier information. peptide.com

Design and Synthesis of Peptidomimetics

While this compound is primarily a tool for facilitating the synthesis of natural peptides, its unique structure also provides a gateway to the creation of peptidomimetics. The depsipeptide intermediate itself can be considered a peptidomimetic, where an amide bond is replaced by an ester linkage. Although this modification is typically temporary, the enhanced solubility and purification advantages it offers can be leveraged in the synthesis of complex peptide scaffolds that are subsequently converted into stable peptidomimetics.

For instance, after the successful synthesis and purification of a depsipeptide using this building block, the peptide can be subjected to further chemical modifications before the O-to-N acyl shift is induced. This provides a strategic window to introduce non-natural functionalities.

Furthermore, the core utility of this compound is in enabling the synthesis of the primary peptide sequence. Once the native peptide is obtained, it can serve as a template for peptidomimetic design. The lysine residue, introduced via the isoacyl dipeptide, is a particularly versatile site for modification. Its side chain can be altered to introduce constraints, change polarity, or append groups that mimic secondary structures, all key strategies in peptidomimetic development.

Bioconjugation Methodologies Employing Selectively Deprotected Sites

The orthogonal protection scheme of this compound is central to its utility in bioconjugation. The compound features three distinct protecting groups: a Boc group on the serine's N-terminus, an Fmoc group on the lysine's α-amino group, and another Boc group on the lysine's ε-amino side chain. This arrangement allows for the selective removal of each group under different chemical conditions, providing precise control over which sites are available for conjugation.

Selective Deprotection Strategies:

Fmoc Group Removal: The Fmoc group is labile to basic conditions (e.g., piperidine), a standard step in Fmoc-based SPPS. This allows for the elongation of the peptide chain from the lysine's α-amino group.

Boc Group Removal: The Boc groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA). chempep.comadvancedchemtech.com

The most common bioconjugation strategy involves the lysine side chain. After the full peptide is synthesized, the ε-Boc group on the lysine side chain is removed during the final acid-mediated cleavage from the resin. chempep.com The resulting free amine on the lysine side chain is a nucleophilic handle that can be targeted for the site-specific attachment of various molecules, including:

Fluorescent dyes for imaging studies

Biotin (B1667282) for affinity purification or detection

Polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles

Cytotoxic drugs to create peptide-drug conjugates

By incorporating this compound into a peptide sequence, researchers can pre-determine the exact location of a conjugation site. This is critical for creating homogenous bioconjugates where the structure-activity relationship is well-defined, avoiding the heterogeneous mixtures that can result from targeting multiple reactive sites on a protein.

Table 2: Orthogonal Deprotection Scheme

Protecting Group Location Cleavage Condition Stability
Boc Serine N-terminus Strong Acid (e.g., TFA) Stable to base
Fmoc Lysine α-Amino Base (e.g., Piperidine) Stable to acid

| Boc | Lysine ε-Amino | Strong Acid (e.g., TFA) | Stable to base |

Conformational and Mechanistic Investigations of O Acylated Dipeptide Structures

Computational Chemistry Approaches: Molecular Dynamics and Quantum Chemical Studies on Dipeptide Conformations

Computational chemistry serves as a powerful tool for investigating the conformational landscape of complex molecules like O-acylated dipeptides. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations provide atomic-level insights into the structure, stability, and dynamics that are often difficult to capture experimentally.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of conformational flexibility. nih.govnih.govyoutube.com For a dipeptide like Boc-Ser(Fmoc-Lys(Boc))-OH, simulations can reveal how the bulky Boc and Fmoc protecting groups restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. These simulations can identify preferential conformations, the transitions between them, and the influence of the solvent environment on the peptide's structure. nih.govproquest.com Studies on similar dipeptide systems have shown that such simulations can elucidate how headgroup flexibility and solvent accessibility contribute to molecular recognition processes. nih.gov

Quantum Chemical Studies: Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are used to calculate the potential energy surface of a molecule with high accuracy. nih.govrsc.orgacs.org These calculations can identify low-energy, stable conformers, including classical secondary structures like β-turns, γ-turns, and extended strands (β-strands). nih.govrsc.org For protected dipeptides, QM studies have shown that the energy differences between various folds can be very small, often within a few kcal/mol, indicating a dynamic equilibrium between multiple conformations. rsc.org The choice of computational method and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental data. nih.gov The inclusion of quantum mechanical zero-point vibrational energy can even reverse the stability ordering of different isomers. qcmd.info Theoretical studies on N-acylated dipeptides have provided insights into dissociation kinetics by mapping the potential energy surface, which can be used to calculate reaction rate constants. nih.gov

Computational MethodKey Findings for Protected DipeptidesRelevant Research Focus
Molecular Dynamics (MD) Elucidates dynamic conformational flexibility, solvent accessibility, and hydrogen bonding patterns. nih.govnih.govUnderstanding how peptide structure changes over time and interacts with its environment. youtube.comproquest.com
Quantum Mechanics (QM) Identifies stable low-energy conformers (e.g., β-turns, γ-turns) and calculates relative energies. rsc.orgqcmd.infoPredicting intrinsic folding preferences and the impact of side chains and protecting groups. nih.govacs.org
QM/MM Provides a balance between accuracy (QM for the reactive center) and computational cost (MM for the larger system). rsc.orgStudying enzymatic reactions or reactions in a complex environment.

Spectroscopic Probing of Solution-Phase and Solid-State Conformations

Spectroscopic techniques are indispensable for experimentally validating the conformational preferences predicted by computational models. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying structures in solution, while X-ray crystallography and solid-state NMR are used for solid-phase analysis.

Solution-Phase Conformation: In solution, protected dipeptides often exist as a mixture of conformers. NMR spectroscopy is particularly effective for characterizing these structures. scispace.comresearchgate.netresearchgate.net Studies on various N-terminally protected dipeptides have shown that the amide bond between the two amino acid residues can exist in both cis and trans conformations. scispace.comresearchgate.net For many pseudoproline-containing dipeptides, the cis conformer is the major form observed in solution. researchgate.netresearchgate.net The ratio of cis to trans conformers can be influenced by the nature of the side chains and the terminal protecting groups. scispace.com

Solid-State Conformation: The conformation of a peptide in the solid state can differ significantly from its preferred structure in solution. scispace.comresearchgate.net X-ray crystallography provides a precise, static picture of the molecular structure within a crystal lattice. It has been observed that dipeptides adopting a predominantly cis conformation in solution may crystallize in a trans conformation due to favorable crystal-packing interactions. scispace.comresearchgate.netresearchgate.net This highlights the influence of intermolecular forces in the solid state on peptide structure. Solid-state NMR spectroscopy complements this by providing information about local conformations and dynamics, and it is particularly useful for studying polymorphism, where a peptide can adopt multiple crystalline forms. nih.gov

TechniquePhaseInformation ObtainedKey Findings for Protected Dipeptides
NMR Spectroscopy SolutionCis/trans amide bond ratios, dihedral angles, major conformers in equilibrium. researchgate.netThe major conformer in solution is often the cis-amide geometry. scispace.comresearchgate.net
X-ray Crystallography SolidPrecise 3D atomic coordinates, bond lengths, bond angles, crystal packing.The solid-state conformation can be trans even if the cis form dominates in solution, due to packing forces. scispace.comresearchgate.net
Solid-State NMR SolidLocal conformational details, identification of polymorphic forms. nih.govCan distinguish between cis and trans conformers and characterize different crystalline arrangements. nih.gov

Elucidation of Reaction Mechanisms during Synthesis and Deprotection Processes

The chemical compound this compound is a sophisticated building block designed for specific applications in peptide synthesis, featuring three protecting groups that can be removed under different conditions. Understanding the mechanisms of its formation and deprotection is crucial for its effective use.

Synthesis Mechanism (O-Acylation): The synthesis of this molecule involves the formation of an ester bond between the carboxyl group of Fmoc-Lys(Boc)-OH and the hydroxyl group of the serine side chain. This O-acylation reaction is a critical step. bibliomed.org In peptide synthesis, O-acylation can sometimes occur as an unintended side reaction, particularly with residues like serine and threonine. researchgate.net However, it can be intentionally promoted using coupling agents such as carbodiimides. The mechanism typically involves the activation of the carboxylic acid, which then reacts with the alcohol (serine's hydroxyl group). A common intermediate in carbodiimide-mediated coupling is the highly reactive O-acylisourea. bibliomed.org An alternative pathway involves the N→O acyl shift, where an acyl group migrates from a backbone nitrogen to the side-chain oxygen under acidic conditions; the reverse O→N shift can occur under neutral or basic conditions. researchgate.netresearchgate.netnih.gov

Deprotection Mechanisms: The key to the utility of this compound lies in the orthogonal nature of its protecting groups. total-synthesis.comnbinno.com The Fmoc and Boc groups are removed by fundamentally different mechanisms, allowing for selective deprotection. slideshare.netamericanpeptidesociety.org

Fmoc Group Removal: The Nα-Fmoc group is base-labile. americanpeptidesociety.org It is typically removed using a secondary amine base, most commonly piperidine (B6355638). peptide.comluxembourg-bio.com The mechanism proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and carbon dioxide, liberating the free amine. total-synthesis.compeptide.com The dibenzofulvene byproduct is a reactive electrophile that is scavenged by the amine base to prevent side reactions. peptide.com

Boc Group Removal: The Nα-Boc group on serine and the Nε-Boc group on the lysine (B10760008) side chain are both acid-labile. americanpeptidesociety.org They are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids like trifluoroacetic acid (TFA). nbinno.comadvancedchemtech.compeptide.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton. peptide.com Scavengers are often added to the cleavage cocktail to prevent the tert-butyl cation from causing side reactions with sensitive residues. peptide.com

Protecting GroupChemical NameCleavage ReagentMechanismLability
Fmoc Fluorenylmethyloxycarbonyl20% Piperidine in DMFβ-Elimination total-synthesis.compeptide.comBase-Labile
Boc tert-ButoxycarbonylTrifluoroacetic Acid (TFA)Acid-catalyzed cleavage via tert-butyl cation formation peptide.comAcid-Labile

Emerging Research Directions and Future Innovations in O Acylated Dipeptide Chemistry

Design of Next-Generation O-Acylated Building Blocks with Tailored Reactivity Profiles

The strategic design of building blocks is fundamental to advancing peptide synthesis. O-acylated dipeptides, specifically those utilizing the O-acyl isopeptide method, are at the forefront of this effort. The compound Boc-Ser(Fmoc-Lys(Boc))-OH serves as a prime example of a meticulously designed unit that offers tailored reactivity through the strategic placement of orthogonal protecting groups.

The "O-acyl isopeptide method" is an efficient synthetic strategy for preparing peptides that are otherwise difficult to synthesize due to issues like hydrophobicity, which can hamper peptide chain construction and subsequent purification. nih.gov In this method, the target peptide is first synthesized as an O-acyl isopeptide, which contains an ester linkage (O-acyl) instead of the native amide bond at a serine or threonine residue. nih.gov This isopeptide precursor is often more soluble and less prone to aggregation. nih.gov The native peptide bond is then formed through a spontaneous O-to-N intramolecular acyl migration reaction under neutral or slightly basic conditions. rsc.org

The design of this compound is a testament to the chemical precision required. It incorporates three distinct protecting groups—two Boc groups and one Fmoc group—each with a specific role and lability. This orthogonality is crucial for controlling the reaction sequence. The Fmoc group is labile to mild bases, allowing for its removal to elongate the peptide chain from the lysine's alpha-amino group, while the acid-labile Boc groups protect the serine's N-terminus and the lysine's side-chain. nbinno.com This design enables the selective deprotection and coupling essential for solid-phase peptide synthesis (SPPS). nbinno.comiris-biotech.de

Future research is focused on expanding the library of such building blocks. This includes synthesizing a wider array of O-acyl isodipeptide units to cover all possible amino acid combinations, thereby enabling the routine application of this powerful method. nih.gov Innovations also aim at fine-tuning the reactivity of the ester bond to control the rate of the O-to-N acyl shift and developing new protecting group strategies to further enhance orthogonality and compatibility with increasingly complex target molecules.

Protecting GroupAttached ToChemical NameLability ConditionPurpose in this compound
Boc Serine N-terminustert-ButoxycarbonylStrong Acid (e.g., TFA) nbinno.comProtects the N-terminus of the dipeptide unit during synthesis and storage.
Fmoc Lysine (B10760008) N-terminus9-FluorenylmethoxycarbonylMild Base (e.g., Piperidine) nbinno.comAllows for sequential peptide chain elongation from the lysine residue in SPPS.
Boc Lysine ε-amino grouptert-ButoxycarbonylStrong Acid (e.g., TFA) advancedchemtech.comProtects the lysine side-chain to prevent unwanted branching during synthesis.

Automation and High-Throughput Methodologies for Peptide Library Synthesis Utilizing O-Acylated Units

The demand for large numbers of peptides for drug discovery and screening has driven the development of automated and high-throughput synthesis platforms. genscript.comxtalks.com Automated peptide synthesizers, which mechanize the repetitive cycles of coupling and deprotection in SPPS, have significantly increased efficiency. biosynth.comnih.gov However, automated synthesis of long or complex peptides can still be hampered by on-resin aggregation, which leads to incomplete reactions and low yields. nih.gov

O-acylated dipeptide units like this compound are particularly valuable in this context. Their use as "cassette" building blocks can mitigate aggregation issues. nih.gov By incorporating two amino acids in a single coupling step, the number of synthetic cycles is reduced, and problematic sequences can be navigated more effectively. The isopeptide backbone disrupts the hydrogen-bonding patterns that lead to interchain aggregation during Fmoc-SPPS, improving synthesis efficiency. nih.govnih.gov

FeatureStandard SPPS with MonomersSPPS with O-Acylated Dipeptide Units
Synthesis Cycles n cycles for n residuesFewer cycles, faster overall synthesis
Aggregation Risk High for difficult sequences nih.govReduced due to disrupted secondary structures nih.gov
Coupling Efficiency Can be low during aggregationGenerally improved
Library Throughput Potentially limited by synthesis failuresEnhanced due to higher success rates genscript.com
Building Block Cost Lower per unitHigher per unit

Interfacing O-Acylated Dipeptide Chemistry with Bioorthogonal Ligation Strategies

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. nih.govnih.gov These highly selective ligations are powerful tools for protein labeling, bioconjugation, and in-situ drug assembly. nih.govresearchgate.net While this compound is not directly a bioorthogonal reagent, its use in peptide synthesis provides a strategic entry point for introducing bioorthogonal functionalities.

A peptide synthesized using this building block will contain a lysine residue. After the full peptide is assembled and deprotected, the ε-amino group of this lysine side-chain becomes available for chemical modification. chempep.com This primary amine can be selectively functionalized with a bioorthogonal handle, such as an azide, alkyne, tetrazine, or trans-cyclooctene. nih.govoregonstate.edu Once labeled, the peptide can be ligated to another molecule (e.g., a protein, a drug, or a fluorescent probe) that bears the complementary reactive partner. nih.gov

Emerging research focuses on developing more efficient and versatile methods for this post-synthesis modification. This includes creating novel bioorthogonal reaction pairs with faster kinetics and greater stability. nih.govoregonstate.edu The ability to precisely install a reactive handle at a specific site, dictated by the placement of the lysine residue from the original dipeptide building block, is crucial for creating well-defined bioconjugates. For example, the tetrazine ligation is one of the fastest bioorthogonal reactions and is increasingly used for in vivo applications. nih.gov By functionalizing the lysine side chain with a strained alkene, a peptide can be rapidly and specifically targeted by a tetrazine-modified molecule. oregonstate.edu This intersection of advanced peptide synthesis and bioorthogonal chemistry opens new avenues for creating sophisticated therapeutic and diagnostic agents.

Ligation StrategyRequired Functional GroupsKey Features
Staudinger Ligation Azide, PhosphineFirst developed bioorthogonal reaction; traceless variant available. york.ac.uk
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal AlkyneHigh yielding and reliable ("click chemistry"), but requires a potentially toxic copper catalyst. nih.govyork.ac.uk
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Alkyne (e.g., cyclooctyne)Copper-free click chemistry, suitable for live-cell applications. nih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine, Strained Alkene (e.g., trans-cyclooctene)Extremely fast reaction kinetics, produces only nitrogen gas as a byproduct. nih.gov
Oxime Ligation Aldehyde/Ketone, Aminooxy/HydrazineForms a stable oxime or hydrazone bond, often used for cyclization. nih.gov

Addressing Contemporary Challenges in Large-Scale Peptide Production and Purity

The transition from laboratory-scale synthesis to large-scale manufacturing of peptides as active pharmaceutical ingredients (APIs) presents significant challenges. bachem.comresearchgate.net Key issues include decreasing yields with increasing peptide length, managing impurities, ensuring stability, and the enormous consumption of hazardous solvents. biosynth.combachem.comproteogenix.science Achieving high purity is particularly difficult, as impurities are often closely related deletion or modified sequences that are hard to separate via chromatography. neulandlabs.com

The use of high-purity, pre-formed building blocks like O-acylated dipeptides can help address some of these challenges. By reducing the number of synthetic steps on the resin, the cumulative yield can be improved, and the formation of deletion-sequence impurities can be minimized. biosynth.com The enhanced solubility imparted by the isopeptide structure can prevent aggregation, which is a major cause of failed or incomplete reactions in large-scale batch synthesis. biosynth.comproteogenix.science While the initial cost of advanced building blocks is higher, this can be offset by improved process efficiency, higher yields of the desired product, and simplified purification, which is often a major bottleneck and cost driver in manufacturing. bachem.comneulandlabs.com

Future innovations in this area will focus on a multi-pronged approach. This includes the development of more sustainable synthesis processes that reduce solvent waste, such as chemo-enzymatic peptide synthesis (CEPS) and Molecular Hiving™ technology. bachem.com Additionally, advances in purification technologies, like multi-column countercurrent solvent gradient purification (MCSGP), can significantly reduce solvent consumption and increase yield compared to traditional batch HPLC. bachem.com The strategic use of building blocks like this compound within these innovative manufacturing frameworks will be crucial for the efficient and cost-effective production of next-generation peptide therapeutics. bachem.comneulandlabs.com

Challenge in Large-Scale ProductionPotential Solution Using O-Acylated Dipeptides
Low Cumulative Yield Fewer coupling steps can increase overall process yield. biosynth.com
Peptide Aggregation Isopeptide backbone disrupts secondary structures, improving solubility. proteogenix.science
Formation of Impurities Reduces risk of deletion sequences from failed monomer couplings.
Difficult Purification A cleaner crude product simplifies chromatographic separation. neulandlabs.com
High Solvent Consumption Improved synthesis efficiency can lead to less rework and purification, indirectly saving solvent. bachem.com
High Cost of Raw Materials Higher initial cost of the building block may be offset by improved overall process economics.

Q & A

Q. How is this compound incorporated into a peptide chain using SPPS?

  • Methodological Answer : Activate the carboxyl group with coupling agents (e.g., HBTU/HOBt in DMF) and attach to the resin-bound peptide. After coupling, deprotect the Fmoc group with 20% piperidine in DMF to expose the lysine side chain for further modifications. Boc remains intact until final TFA cleavage .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in complex sequences?

  • Methodological Answer :
  • Solvent Choice : Use DCM/DMF mixtures to enhance solubility.
  • Coupling Agents : Optimize HBTU:DIPEA molar ratios (1:2:2 for amino acid:agent:base).
  • Temperature : Perform reactions at 0–4°C to suppress racemization.
  • Monitoring : Use Kaiser tests or FT-IR to confirm completion .

Q. What analytical techniques are critical for assessing purity and enantiomeric integrity post-synthesis?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (≥99% purity threshold) .
  • NMR : Confirm stereochemistry via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., δ 1.4 ppm for Boc tert-butyl groups) .
  • Circular Dichroism (CD) : Detect racemization by monitoring α-helix/β-sheet transitions in peptides .

Q. How to resolve contradictions between HPLC purity data and observed biological activity?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify side products (e.g., truncated peptides or deprotected intermediates).
  • Bioassay Controls : Compare activity of synthetic peptides with commercial standards.
  • Structural Validation : Perform X-ray crystallography or 2D-NMR to confirm folding .

Q. What strategies minimize side reactions in automated synthesizers using this compound?

  • Methodological Answer :
  • Deprotection Timing : Limit Fmoc cleavage to 2 × 5 min with piperidine to prevent lysine side-chain degradation.
  • Coupling Cycles : Extend reaction time (1–2 hr) for sterically hindered residues.
  • Quenching : Add acetic anhydride after coupling to cap unreacted amines .

Q. How is this compound utilized in peptidomimetics targeting biochemical pathways?

  • Methodological Answer :
  • DNA Interaction Studies : Incorporate into bis-acridine or naphthalene diimide derivatives for DNA intercalation (e.g., gene regulation assays) .
  • Receptor Binding : Engineer lysine side chains for hydrogen bonding with kinase or protease active sites. Validate via SPR or ITC binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.